Comparative Target Engagement: Dual CES1/TBXAS1 Inhibition vs. Selective CES3 Inhibition
WWL113 is a dual inhibitor of CES1 and TBXAS1, whereas the analog WWL229 is selective for CES3 and does not inhibit TBXAS1 [1]. WWL113 inhibits recombinant human TBXAS1 with an IC50 of 226 nM [1], while WWL229 shows no effect on this target [1]. This differential activity profile is critical for applications where modulation of both lipid hydrolysis and thromboxane-mediated inflammation is desired.
| Evidence Dimension | Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | CES1: 120 nM; TBXAS1: 226 nM |
| Comparator Or Baseline | WWL229: CES3: 1.94 µM; TBXAS1: No Inhibition |
| Quantified Difference | WWL113 has >8-fold higher potency for CES3 and unique TBXAS1 activity. |
| Conditions | Recombinant enzyme assays; THP-1 cell lysates |
Why This Matters
This provides a mechanistic rationale for selecting WWL113 over WWL229 when aiming to investigate the interplay between carboxylesterase activity and thromboxane A2 production.
- [1] Journal of Visualized Experiments (JoVE). (2026). Thromboxane A2 synthase is an off target of the CES1 small-molecule inhibitor WWL113. View Source
